molecular formula C7H6BrN3O B6224046 1-azido-3-bromo-5-methoxybenzene CAS No. 2763939-35-9

1-azido-3-bromo-5-methoxybenzene

Cat. No.: B6224046
CAS No.: 2763939-35-9
M. Wt: 228
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Description

1-Azido-3-bromo-5-methoxybenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a bromine atom, and a methoxy group (-OCH₃) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-5-methoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-methoxyaniline to obtain 3-bromo-5-methoxyaniline, followed by diazotization and subsequent azidation. The reaction conditions typically involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) for diazotization, and sodium azide (NaN₃) for azidation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-bromo-5-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), copper(I) catalysts for cycloaddition.

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Major Products Formed:

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Formed through reduction of the azido group.

    Carbonyl Compounds: Formed through oxidation of the methoxy group.

Mechanism of Action

The mechanism of action of 1-azido-3-bromo-5-methoxybenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy group, which together influence the electronic properties of the benzene ring .

Comparison with Similar Compounds

Uniqueness: 1-Azido-3-bromo-5-methoxybenzene is unique due to the combination of the azido, bromine, and methoxy groups on the benzene ring. This specific arrangement imparts distinct reactivity and makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

2763939-35-9

Molecular Formula

C7H6BrN3O

Molecular Weight

228

Purity

95

Origin of Product

United States

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